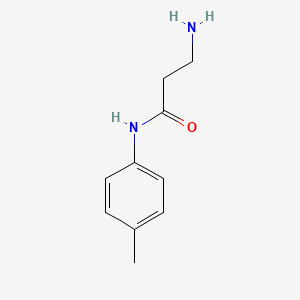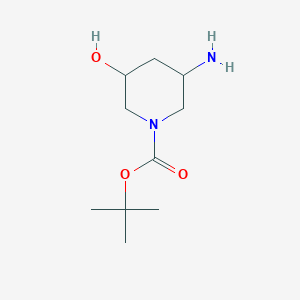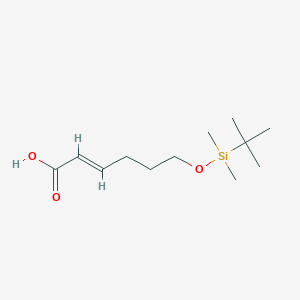![molecular formula C17H16ClN3O B2376316 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 320422-21-7](/img/structure/B2376316.png)
1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features an indole core with an isopropyl group at the 1-position and a hydrazone linkage with a 2-chlorophenyl group at the 3-position.
Preparation Methods
The synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indole-2,3-dione with 2-chlorophenylhydrazine under acidic or basic conditions.
Chemical Reactions Analysis
1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] undergoes various chemical reactions, including:
Scientific Research Applications
1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can be compared with other indole derivatives:
Properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11(2)21-15-10-6-3-7-12(15)16(17(21)22)20-19-14-9-5-4-8-13(14)18/h3-11,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKRGEGBIIMXHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
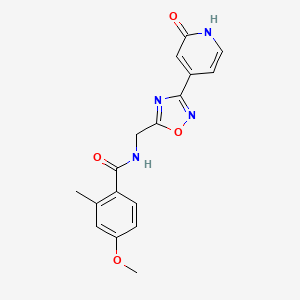

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2376235.png)
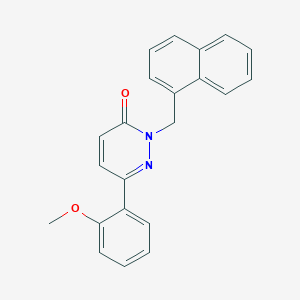
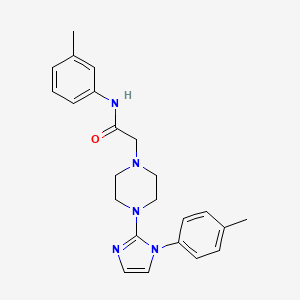

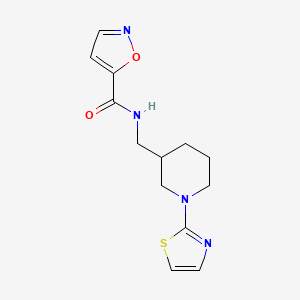
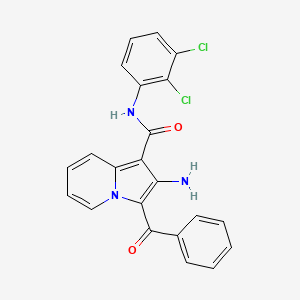

![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)
